Tert-butyl (4-methylpiperidin-4-YL)carbamate
Overview
Description
Tert-butyl (4-methylpiperidin-4-YL)carbamate is an important intermediate in many biologically active compounds. It has been studied extensively for its synthetic methods, molecular structure, and various chemical properties.
Synthesis Analysis
- Zhao et al. (2017) established a rapid synthetic method for a closely related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, which shares similarities in its synthesis process with Tert-butyl (4-methylpiperidin-4-YL)carbamate (Zhao, Guo, Lan, & Xu, 2017).
- Sakaitani and Ohfune (1990) synthesized the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), a variant of tert-butyl carbamates, demonstrating the versatility in the synthesis of similar compounds (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
- The work of Camarillo-López et al. (2020) on tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate provides insight into the molecular structure of similar tert-butyl carbamate compounds (Camarillo-López et al., 2020).
Chemical Reactions and Properties
- Tert-butyl carbamates, including the variant studied by Sakaitani and Ohfune (1990), are known to undergo a variety of chemical reactions, demonstrating their chemical reactivity and applicability in various organic syntheses (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
- The synthesis and structural analysis by Xin-zhi (2011) of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, provide insights into the physical properties such as solubility, melting point, and stability of similar tert-butyl carbamate compounds (Xin-zhi, 2011).
Chemical Properties Analysis
- The chemical properties of tert-butyl carbamates, such as reactivity, stability, and functional group transformations, can be inferred from the studies of similar compounds by Sakaitani and Ohfune (1990) and others (Sakaitani & Ohfune, 1990).
Scientific Research Applications
Alzheimer’s Disease Research:
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, a related compound, showed moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 and in a scopolamine model, suggesting potential benefits in Alzheimer's disease treatment (Camarillo-López et al., 2020).
Crystal Structure and Chemical Synthesis:
- The isomorphous crystal structures of tert-butyl carbamate derivatives showed that molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, which is significant for understanding molecular interactions (Baillargeon et al., 2017).
- Tert-butyl carbamate derivatives have been synthesized as intermediates in various biologically active compounds, showcasing their importance in chemical synthesis (Zhao et al., 2017).
Medicinal Chemistry and Drug Development:
- Studies involving the synthesis of tert-butyl carbamate derivatives have contributed to the development of drugs like omisertinib, a therapy for non-small-cell lung carcinoma (Zhao et al., 2017).
- Tert-butyl carbamate derivatives have been utilized in the synthesis of important intermediates for drugs like carfilzomib, an anti-cancer drug (Qiu et al., 2019).
Mass Spectrometry and Analytical Chemistry:
- The structures of tert-butylcarbamate ions in gas-phase and methanol solution were studied, providing insights important for mass spectrometric assays used in newborn screening of various diseases (Spáčil et al., 2011).
properties
IUPAC Name |
tert-butyl N-(4-methylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)5-7-12-8-6-11/h12H,5-8H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUNGZMGWJXPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599239 | |
Record name | tert-Butyl (4-methylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-methylpiperidin-4-YL)carbamate | |
CAS RN |
163271-08-7 | |
Record name | 1,1-Dimethylethyl N-(4-methyl-4-piperidinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163271-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-methylpiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-4-methylpiperidine, 4-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.